(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
XLR11-d5 (exempt preparation) is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. XLR11 is characterized as a synthetic cannabinoid. XLR11 is regulated as a Schedule 1 compound in the United States. XLR11-d5 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
XLR11-d5 is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. XLR11 is categorized as a synthetic cannabinoid. XLR11-d5 is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
XLR11-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-mass spectrometry. XLR11 is an aminoalkylindole synthetic cannabinoid that features a terminal fluorination of the N-pentyl indole. It is the 5-fluoro analog of UR-144. The tetramethylcyclopropyl group reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. The N-(5-fluoropentyl) chain generally increases potency of CB1 receptor activation. XLR11 binds to CB1 and CB2 receptors with Ki values of 24 and 2.1 nM, respectively, whereas UR-144 was first reported to bind to CB1 and CB2 receptors with Ki values of 150 and 1.8 nM, respectively. In in vitro functional assays, XLR11 demonstrates agonist activity at the human CB1 receptor with an EC50 value of 98 nM, whereas UR-144 activates the receptor with an EC50 value of 421 nM. This product is intended for forensic and research applications.
XLR11-d5 is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. XLR11 is categorized as a synthetic cannabinoid. XLR11-d5 is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
XLR11-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-mass spectrometry. XLR11 is an aminoalkylindole synthetic cannabinoid that features a terminal fluorination of the N-pentyl indole. It is the 5-fluoro analog of UR-144. The tetramethylcyclopropyl group reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. The N-(5-fluoropentyl) chain generally increases potency of CB1 receptor activation. XLR11 binds to CB1 and CB2 receptors with Ki values of 24 and 2.1 nM, respectively, whereas UR-144 was first reported to bind to CB1 and CB2 receptors with Ki values of 150 and 1.8 nM, respectively. In in vitro functional assays, XLR11 demonstrates agonist activity at the human CB1 receptor with an EC50 value of 98 nM, whereas UR-144 activates the receptor with an EC50 value of 421 nM. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
2095544-37-7
VCID:
VC0148745
InChI:
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C
Molecular Formula:
C21H28FNO
Molecular Weight:
334.5 g/mol
(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS No.: 2095544-37-7
Cat. No.: VC0148745
Molecular Formula: C21H28FNO
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | XLR11-d5 (exempt preparation) is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. XLR11 is characterized as a synthetic cannabinoid. XLR11 is regulated as a Schedule 1 compound in the United States. XLR11-d5 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. XLR11-d5 is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-MS. XLR11 is categorized as a synthetic cannabinoid. XLR11-d5 is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications. XLR11-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of XLR11 by GC- or LC-mass spectrometry. XLR11 is an aminoalkylindole synthetic cannabinoid that features a terminal fluorination of the N-pentyl indole. It is the 5-fluoro analog of UR-144. The tetramethylcyclopropyl group reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. The N-(5-fluoropentyl) chain generally increases potency of CB1 receptor activation. XLR11 binds to CB1 and CB2 receptors with Ki values of 24 and 2.1 nM, respectively, whereas UR-144 was first reported to bind to CB1 and CB2 receptors with Ki values of 150 and 1.8 nM, respectively. In in vitro functional assays, XLR11 demonstrates agonist activity at the human CB1 receptor with an EC50 value of 98 nM, whereas UR-144 activates the receptor with an EC50 value of 421 nM. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 2095544-37-7 |
| Molecular Formula | C21H28FNO |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | [2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
| Standard InChI Key | PXLDPUUMIHVLEC-OAWGXGCBSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C |
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